molecular formula C10H16N2O5 B12724985 Thymidine, 5,6-dihydro-, (5S)- CAS No. 19140-39-7

Thymidine, 5,6-dihydro-, (5S)-

Cat. No.: B12724985
CAS No.: 19140-39-7
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-HSNKUXOKSA-N
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Description

Thymidine, 5,6-dihydro-, (5S)- is a modified nucleoside derived from thymidine It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 5,6-dihydro-, (5S)- can be achieved through the reduction of thymidine using specific reducing agents. One common method involves the use of zinc powder in acetic acid, which facilitates the reduction of the double bond in the thymidine molecule . The reaction typically proceeds under mild conditions, ensuring high yields of the desired dihydro derivative.

Industrial Production Methods

While specific industrial production methods for Thymidine, 5,6-dihydro-, (5S)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5,6-dihydro-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, fully saturated thymidine analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thymidine, 5,6-dihydro-, (5S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 5,6-dihydro-, (5S)- involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral and anticancer effects . The compound targets specific enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase, thereby inhibiting their activity and affecting cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 5,6-dihydro-, (5S)- is unique due to its reduced double bond, which imparts distinct chemical properties and reactivity compared to other thymidine analogs. This structural modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.

Properties

CAS No.

19140-39-7

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

(5S)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6-,7+,8-/m0/s1

InChI Key

FEYHMSUYKIMUAL-HSNKUXOKSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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